molecular formula C17H17NO3 B4892769 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No.: B4892769
M. Wt: 283.32 g/mol
InChI Key: SXVZBQVWHUZROU-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is a polycyclic imide derivative characterized by a rigid tricyclic scaffold fused with a 2-methoxyphenyl substituent at the 4-position. The tricyclic core, featuring a bicyclo[5.2.2] framework, imparts structural rigidity, while the 2-methoxyphenyl group enhances lipophilicity and modulates receptor interactions. X-ray crystallography has confirmed the stereochemical configuration of related azatricycloundecene derivatives, ensuring precise structural characterization .

Properties

IUPAC Name

4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-13-5-3-2-4-12(13)18-16(19)14-10-6-7-11(9-8-10)15(14)17(18)20/h2-7,10-11,14-15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVZBQVWHUZROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable tricyclic precursor under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-(2-Methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione can be contextualized through comparisons with analogs differing in substituents, stereochemistry, or scaffold modifications. Below is a detailed analysis:

Substituent Modifications

Compound Name Substituent Key Findings References
4-(4-Bromo-3-methylphenyl) analog Bromine and methyl groups at the aryl ring Exhibits enhanced steric bulk and halogen-mediated interactions. Demonstrated antiviral activity against HIV-1 (EC₅₀ = 2.3 µM) but higher cytotoxicity (CC₅₀ = 15 µM) compared to the methoxyphenyl derivative.
Thiourea derivatives Thiourea moieties at the tricyclic core Showed potent antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) due to thioamide hydrogen bonding. Lower cytotoxicity (IC₅₀ > 100 µM in MT-4 cells) compared to halogenated analogs.
1,8,11,11-Tetramethyl derivative Methyl groups at positions 1, 8, and 11 Increased lipophilicity (logP = 3.1) improved blood-brain barrier penetration. Moderate anti-HIV-1 activity (EC₅₀ = 12 µM) but limited antifungal effects.
10-(Diphenylmethylene) analog Diphenylmethylene at position 10 Broad-spectrum antiviral activity, particularly against Coxsackievirus B2 (IC₅₀ = 5.8 µM). Structural flexibility from the diphenyl group may enhance viral protease binding.

Structural and Pharmacokinetic Comparisons

  • Lipophilicity : The 2-methoxyphenyl derivative (logP ≈ 2.5) balances solubility and membrane permeability, whereas halogenated analogs (e.g., bromophenyl, logP ≈ 3.5) show higher tissue retention but increased toxicity .
  • Stereochemical Impact : Derivatives with defined stereocenters (e.g., (2R,6S) configuration) exhibit superior receptor-binding specificity. For example, the (2R,6S)-bromophenyl analog showed 10-fold higher antiviral potency than its enantiomer .
  • Antiviral vs. Antimicrobial Activity : Thiourea and urea derivatives prioritize antimicrobial effects, while arylpiperazine-substituted analogs (e.g., 2-methoxyphenyl) target 5-HT₁A receptors, suggesting scaffold versatility .

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